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5-Methyl-6-(piperidin-1-yl)nicotinonitrile

Cat. No.: B11807424
M. Wt: 201.27 g/mol
InChI Key: GCKVQSIQHAEFLC-UHFFFAOYSA-N
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Description

Overview of Nicotinonitrile Scaffolds in Medicinal Chemistry and Organic Synthesis

The nicotinonitrile, or 3-cyanopyridine (B1664610), nucleus is a prominent scaffold in the fields of medicinal chemistry and organic synthesis. ekb.egresearchgate.netekb.eg As a derivative of pyridine (B92270), this heterocyclic structure is found in a variety of physiologically active molecules and natural products, including nicotinamide (B372718) and nicotinic acid, which are essential for metabolic processes. ekb.eg The presence of the cyano group on the pyridine ring provides a unique electronic and structural element that has been leveraged in the design of numerous therapeutic agents. ekb.eg

In medicinal chemistry, nicotinonitrile derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. ekb.egresearchgate.net Several commercially available drugs, such as bosutinib, milrinone, and neratinib, feature the nicotinonitrile core, highlighting its clinical significance. researchgate.netekb.eg The versatility of this scaffold allows for extensive functionalization, enabling chemists to modulate the biological activity and pharmacokinetic properties of the resulting compounds. ekb.eg

Significance of Pyridine and Piperidine (B6355638) Derivatives in Contemporary Drug Discovery

Both pyridine and piperidine rings are among the most ubiquitous heterocyclic motifs found in pharmaceuticals. The pyridine ring, an aromatic heterocycle, is a key component in numerous drugs due to its ability to engage in various biological interactions and its favorable physicochemical properties. mdpi.com

Similarly, the piperidine scaffold, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone in drug design. nih.gov Its three-dimensional structure allows it to interact with biological targets in a specific manner. Piperidine derivatives are found in a vast range of therapeutic classes, including antipsychotics, antihistamines, and analgesics. mdpi.com The strategic incorporation of piperidine rings can influence a molecule's solubility, lipophilicity, and metabolic stability, all critical parameters in drug development.

Contextualization of 5-Methyl-6-(piperidin-1-yl)nicotinonitrile within Synthetic and Biological Research

Research on structurally related compounds offers some context. For instance, studies on other 6-(piperazin-1-yl)nicotinonitrile (B108564) derivatives have been conducted, exploring their potential as kinase inhibitors or for other therapeutic applications. However, the substitution of a piperazine (B1678402) with a piperidine and the specific placement of a methyl group at the 5-position create a unique chemical entity whose properties cannot be directly extrapolated from its analogues.

Research Rationale and Scope for Academic Inquiry into this compound

The absence of dedicated research on this compound presents a clear opportunity for academic inquiry. The combination of the biologically active nicotinonitrile core with the privileged piperidine moiety suggests that this compound could exhibit interesting pharmacological properties.

A logical starting point for research would be the development and optimization of a synthetic route to produce the compound in sufficient quantity and purity for further study. This would likely involve the reaction of a suitable 2-halonicotinonitrile precursor with piperidine.

Following successful synthesis and characterization, a systematic biological evaluation would be warranted. Initial screening could focus on areas where nicotinonitrile and piperidine derivatives have shown promise, such as:

Kinase Inhibition: Many nicotinonitrile derivatives are known to inhibit various protein kinases involved in cancer and inflammatory diseases. ekb.egnih.gov

Antimicrobial Activity: The pyridine and piperidine scaffolds are present in many antibacterial and antifungal agents. ekb.egnih.gov

Central Nervous System (CNS) Activity: The lipophilic nature of the piperidine ring could facilitate blood-brain barrier penetration, making CNS applications a plausible area of investigation.

The generation of empirical data on the biological activity of this compound would be a valuable contribution to medicinal chemistry, potentially uncovering a novel lead compound for drug discovery.

Data Tables

Due to the lack of published research specifically on this compound, no experimental data is available to populate tables on its biological activity or physicochemical properties. The creation of such tables would be a primary objective of future research into this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15N3 B11807424 5-Methyl-6-(piperidin-1-yl)nicotinonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

5-methyl-6-piperidin-1-ylpyridine-3-carbonitrile

InChI

InChI=1S/C12H15N3/c1-10-7-11(8-13)9-14-12(10)15-5-3-2-4-6-15/h7,9H,2-6H2,1H3

InChI Key

GCKVQSIQHAEFLC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCCCC2)C#N

Origin of Product

United States

Chemical Transformations and Derivatization Strategies for the 5 Methyl 6 Piperidin 1 Yl Nicotinonitrile Scaffold

Reactivity of the Nitrile Functional Group in 5-Methyl-6-(piperidin-1-yl)nicotinonitrile

The nitrile or cyano (-C≡N) group in this compound is a key functional moiety that partakes in a variety of chemical transformations. Its reactivity is significantly influenced by the electronic properties of the pyridine (B92270) ring to which it is attached. The pyridine ring, being a heteroaromatic system, exerts an electron-withdrawing effect, which polarizes the nitrile group and enhances the electrophilic character of the nitrile carbon. This makes it susceptible to attack by nucleophiles.

Common reactions involving the nitrile group of this scaffold include hydrolysis, reduction, and cycloaddition reactions. Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid or an amide intermediate. The reduction of the nitrile group, typically with reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, can yield a primary amine. This transformation is valuable for introducing a flexible aminomethyl linker.

Furthermore, the activated nitrile group can participate in cycloaddition reactions. For instance, it can react with azides to form tetrazoles, which are important isosteres for carboxylic acids in medicinal chemistry. The reactivity of the nitrile group can be modulated by the substituents on the pyridine ring, offering a handle to fine-tune the chemical behavior of the molecule.

Derivatization of the Pyridine Ring Substituents

The substituents on the pyridine ring, namely the methyl group at the 5-position and the piperidine (B6355638) ring at the 6-position, provide additional sites for chemical modification, allowing for the synthesis of a wide array of derivatives.

Reactions at the Methyl Group

The methyl group at the 5-position of the pyridine ring can be functionalized through several synthetic strategies. One common approach is free-radical halogenation. In the presence of ultraviolet (UV) light and a halogen source like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), the methyl group can be halogenated to afford the corresponding halomethyl or dihalomethyl derivatives. These halogenated intermediates are versatile synthons for further nucleophilic substitution reactions.

Oxidation of the methyl group presents another avenue for derivatization. nih.gov Strong oxidizing agents can convert the methyl group into a carboxylic acid, providing a site for amide bond formation or other transformations. nih.gov Milder oxidation conditions can yield the corresponding aldehyde or alcohol, which are valuable functional groups for a variety of subsequent reactions, including reductive amination and etherification. The reactivity of the methyl group towards oxidation can be influenced by the electronic nature of the pyridine ring and the other substituents present. nih.gov

Modifications and Substitutions on the Piperidine Ring

The piperidine ring at the 6-position offers multiple opportunities for structural diversification. The secondary amine within the piperidine ring is a nucleophilic center and can readily undergo N-acylation and N-alkylation reactions. arkat-usa.orgmdpi.com N-acylation with various acyl chlorides or anhydrides can introduce a range of amide functionalities, which can be used to modulate the physicochemical properties of the molecule. arkat-usa.orgmdpi.com Similarly, N-alkylation with alkyl halides or via reductive amination can introduce different alkyl or arylalkyl groups at the nitrogen atom.

Beyond reactions at the nitrogen, the piperidine ring itself can be modified. For instance, ring-opening reactions of piperidine derivatives have been reported, which can lead to the formation of acyclic aminoaldehydes or other functionalized linear chains. researchgate.netrsc.orgthieme-connect.de Furthermore, piperidine rings bearing substituents on the carbon framework can be employed in the synthesis, or such substituents can be introduced post-synthetically, to explore the structure-activity relationship in more detail. nih.govresearchgate.netindexcopernicus.com

Synthesis of Fused and Spiro Nicotinonitrile Systems Bearing Piperidine Moieties

The this compound scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. These fused-ring systems are of significant interest in medicinal chemistry due to their rigid structures, which can lead to enhanced binding affinity and selectivity for biological targets.

One prominent strategy for the synthesis of fused systems is through intramolecular cyclization reactions. For example, by introducing a suitable functional group at the methyl position, such as a carbonyl or a halogen, it is possible to effect a cyclization with the nitrile group or the pyridine nitrogen to form a new ring.

Another important approach involves the construction of a new ring onto the pyridine core using the existing amino and nitrile functionalities. For instance, the Gewald reaction, which involves the reaction of a ketone or aldehyde with an activated nitrile and elemental sulfur in the presence of a base, can be adapted to synthesize thieno[2,3-b]pyridines. mdpi.comcu.edu.egmdpi.comacs.orgresearchgate.netresearchgate.netresearchgate.net In this context, the 6-amino group (from the piperidine) and the 5-nitrile group can react with appropriate reagents to form a fused thiophene (B33073) ring.

Similarly, pyrazolo[3,4-b]pyridines can be synthesized from 5-aminopyrazole precursors reacting with α,β-unsaturated ketones or other suitable electrophiles. mdpi.comnorthwestern.edunih.govnih.govgoogle.com The amino group of the piperidine in the target scaffold can be envisioned to participate in similar cyclization strategies to afford fused pyrazole (B372694) rings. The synthesis of such fused systems often involves a cascade of reactions, and the reaction conditions can be tuned to control the regioselectivity of the cyclization. nih.gov

Fused SystemStarting Materials/ReagentsKey Reaction Type
Thieno[2,3-b]pyridinesα-haloketones, elemental sulfur, baseGewald reaction/Intramolecular cyclization
Pyrazolo[3,4-b]pyridinesα,β-unsaturated ketones, hydrazinesCondensation/Cyclization
Pyrido[2,3-d]pyrimidinesFormamide, formic acidCondensation/Cyclization

Mechanistic Investigations of Chemical Transformations of this compound

Understanding the reaction mechanisms underlying the transformations of this compound is crucial for optimizing reaction conditions and for the rational design of new synthetic routes. Mechanistic studies often involve a combination of experimental techniques, such as kinetic monitoring and isotopic labeling, and computational methods.

The mechanism of nucleophilic aromatic substitution on the pyridine ring, for instance, in the synthesis of the parent scaffold from a 6-halonicotinonitrile precursor, typically proceeds through an addition-elimination (SNAr) mechanism. The electron-withdrawing nitrile group at the 3-position and the nitrogen atom in the pyridine ring stabilize the intermediate Meisenheimer complex, facilitating the substitution.

The mechanisms of the cyclization reactions to form fused systems have also been investigated. For the formation of pyrazolo[3,4-b]pyridines, the reaction between an aminopyrazole and an α,β-unsaturated ketone is proposed to proceed via a Michael addition of the amino group to the enone, followed by an intramolecular condensation and subsequent dehydration/aromatization. nih.gov Computational studies can provide insights into the transition state energies and the regioselectivity of such cyclizations.

The mechanism of pyridine ring-opening reactions, which can occur under certain conditions, involves the initial attack of a nucleophile on the pyridine ring, leading to a dearomatized intermediate. acs.org Subsequent bond cleavages can then lead to the ring-opened product. The nature of the substituents on the pyridine ring and the reaction conditions play a critical role in determining the feasibility and outcome of such transformations.

Spectroscopic and Advanced Structural Characterization of 5 Methyl 6 Piperidin 1 Yl Nicotinonitrile and Its Derivatives

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present within a molecule. In the analysis of 5-Methyl-6-(piperidin-1-yl)nicotinonitrile and its derivatives, the FT-IR spectrum reveals characteristic absorption bands that confirm its structural features. The most prominent feature is the sharp, strong band corresponding to the nitrile (C≡N) stretching vibration, typically observed in the range of 2207–2232 cm⁻¹. nih.govnih.gov The presence of the piperidine (B6355638) ring and the pyridine (B92270) core is evidenced by a series of C-H stretching vibrations. Aromatic C-H stretching bands usually appear above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine and methyl groups are observed just below 3000 cm⁻¹. Specifically, the asymmetric and symmetric stretching of the CH₂ groups in the piperidine ring contribute to this region. nih.gov

The "fingerprint region" of the spectrum, from 1600 to 600 cm⁻¹, contains a complex pattern of absorptions that are unique to the molecule. This region includes C-C stretching vibrations within the pyridine ring and C-N stretching vibrations. The bending vibrations of the methyl group and the various deformations of the piperidine ring also contribute to the intricate pattern in this area, providing a unique spectral signature for the compound. mdpi.com

Table 1: Characteristic FT-IR Absorption Bands for Nicotinonitrile Derivatives

Functional Group Vibration Type Wavenumber (cm⁻¹)
Nitrile (C≡N) Stretching 2207 - 2232 nih.govnih.gov
Aromatic C-H Stretching > 3000
Aliphatic C-H (CH₃, CH₂) Stretching < 3000
C=C (Aromatic) Stretching ~1600 - 1450
C-N Stretching ~1350 - 1000
C-H Bending ~1450 - 1350

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, providing information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum of this compound provides a clear map of the proton environments within the molecule. The aromatic protons on the pyridine ring typically appear as distinct signals in the downfield region, generally between δ 7.0 and 8.5 ppm. nih.govrsc.org The chemical shift of these protons is influenced by the electron-donating piperidine group and the electron-withdrawing nitrile group.

The protons of the piperidine ring exhibit characteristic signals in the aliphatic region of the spectrum. The protons on the carbons adjacent to the nitrogen atom (α-protons) are deshielded and typically resonate around δ 3.0-3.5 ppm, often as a multiplet. The remaining piperidine protons (β- and γ-protons) appear further upfield, usually in the range of δ 1.5-2.0 ppm, also as multiplets. rsc.org The methyl group attached to the pyridine ring gives rise to a singlet at approximately δ 2.3-2.5 ppm. rsc.org Coupling constants (J values) between adjacent protons provide valuable information about the connectivity of the atoms.

Table 2: Representative ¹H NMR Data for Substituted Nicotinonitriles

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H 7.0 - 8.5 nih.govrsc.org m -
Piperidine-H (α) 3.0 - 3.5 rsc.org m -
Piperidine-H (β, γ) 1.5 - 2.0 rsc.org m -
Methyl-H 2.3 - 2.5 rsc.org s -

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. The carbon atom of the nitrile group is highly deshielded and appears at a characteristic chemical shift in the range of δ 115-120 ppm. nih.gov The aromatic carbons of the pyridine ring resonate in the downfield region, typically between δ 100 and 160 ppm. nih.govresearchgate.net The specific chemical shifts are influenced by the substituents on the ring.

The carbon atoms of the piperidine ring appear in the aliphatic region. The carbons adjacent to the nitrogen (α-carbons) are found around δ 50-55 ppm, while the other carbons (β- and γ-carbons) resonate at approximately δ 24-26 ppm. rsc.org The methyl carbon signal is typically observed in the upfield region, around δ 15-20 ppm.

Table 3: Representative ¹³C NMR Data for Substituted Nicotinonitriles

Carbon Chemical Shift (δ, ppm)
C≡N 115 - 120 nih.gov
Aromatic-C 100 - 160 nih.govresearchgate.net
Piperidine-C (α) 50 - 55 rsc.org
Piperidine-C (β, γ) 24 - 26 rsc.org
Methyl-C 15 - 20

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY would show correlations between the aromatic protons on the pyridine ring and between the adjacent protons within the piperidine ring, helping to trace the proton-proton connectivity. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. ustc.edu.cn This allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it. For instance, the aromatic proton signals would correlate with their corresponding aromatic carbon signals, and the piperidine proton signals would correlate with their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. ustc.edu.cn HMBC is particularly powerful for establishing the connectivity between different functional groups. For example, it would show a correlation between the methyl protons and the adjacent aromatic carbon, as well as correlations between the α-protons of the piperidine ring and the carbon atom of the pyridine ring to which the piperidine is attached.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. mdpi.comnih.gov For this compound, HRMS would provide a highly accurate mass measurement of the molecular ion ([M+H]⁺), confirming its molecular formula of C₁₂H₁₅N₃.

In addition to the molecular ion, the mass spectrum will also show characteristic fragment ions. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of the methyl group, cleavage of the piperidine ring, or loss of the nitrile group. Analysis of these fragments helps to piece together the structure of the molecule and confirm the connectivity of the different components. nih.gov

Table 4: Expected HRMS Data for this compound

Ion Calculated m/z Observed m/z
[M+H]⁺ 202.1344 (To be determined experimentally)
[M+Na]⁺ 224.1164 (To be determined experimentally)

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, and nitrogen) in a compound. This data is used to determine the empirical formula of the molecule. For this compound (C₁₂H₁₅N₃), the theoretical elemental composition can be calculated. Experimental values obtained from an elemental analyzer should closely match these theoretical percentages, typically within ±0.4%, to confirm the purity and empirical formula of the synthesized compound. researchgate.net

Table 5: Elemental Analysis Data for C₁₂H₁₅N₃

Element Theoretical % Experimental %
Carbon (C) 71.61 (To be determined experimentally)
Hydrogen (H) 7.51 (To be determined experimentally)
Nitrogen (N) 20.88 (To be determined experimentally)

X-ray Crystallography for Definitive Solid-State Structure Determination

The process of X-ray crystallography involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of reflections, and the intensities and angles of this diffracted radiation are meticulously measured. wikipedia.org This diffraction pattern is directly related to the arrangement of electrons, and therefore atoms, within the crystal. Through complex computational analysis, this pattern is translated into a three-dimensional electron density map, from which the precise coordinates of each atom in the asymmetric unit can be determined.

For a molecule like this compound, X-ray crystallography would provide definitive proof of its molecular structure. It would confirm the connectivity of the atoms, showing the piperidine ring attached to the C6 position and the methyl group at the C5 position of the nicotinonitrile core.

Furthermore, X-ray crystallography would elucidate the nature of the intermolecular interactions that stabilize the crystal lattice. These non-covalent interactions are crucial in determining the physical properties of the solid material. For this compound, potential intermolecular interactions could include weak C-H···N hydrogen bonds, where a hydrogen atom on a piperidine or methyl group of one molecule interacts with the nitrogen atom of the nitrile group or the pyridine ring of a neighboring molecule. Van der Waals forces and potentially π-π stacking interactions between the aromatic nicotinonitrile rings of adjacent molecules would also play a significant role in the crystal packing. nih.gov The stability of crystals of nicotinamide (B372718), a related compound, is known to be a complex interplay of electrostatic, induction, dispersion, and exchange repulsion forces. nih.gov

A hypothetical table of the kind of crystallographic data that would be obtained for this compound is presented below. The values are representative and based on published data for structurally related molecules. researchgate.netresearchgate.net

Table 1: Representative Crystallographic Data for a Substituted Nicotinonitrile Derivative

ParameterHypothetical Value
Empirical FormulaC₁₂H₁₅N₃
Formula Weight201.27
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.5
c (Å)12.5
α (°)90
β (°)105
γ (°)90
Volume (ų)1080
Z4
Calculated Density (g/cm³)1.23
Absorption Coeff. (mm⁻¹)0.08
F(000)432
R-factor~0.05

Computational Chemistry and Molecular Modeling of 5 Methyl 6 Piperidin 1 Yl Nicotinonitrile

Ligand-Based Drug Design Approaches

In the absence of a known 3D structure of a biological target, ligand-based drug design (LBDD) methodologies are invaluable. hilarispublisher.com These approaches leverage the information from a set of molecules known to be active against a particular target to develop predictive models.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of analogs of 5-Methyl-6-(piperidin-1-yl)nicotinonitrile, a QSAR study could elucidate the key molecular properties driving their potential therapeutic effects.

A hypothetical QSAR study on a series of nicotinonitrile derivatives might involve the generation of various molecular descriptors, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters. These descriptors would then be correlated with their experimentally determined biological activities (e.g., IC50 values) using statistical methods like multiple linear regression (MLR) or partial least squares (PLS).

A resulting QSAR equation might take the form:

log(1/IC50) = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ... + βn*(Descriptor n)

The predictive power of the QSAR model is assessed using statistical parameters such as the correlation coefficient (R²), the cross-validated correlation coefficient (q²), and the predictive R² (pred_R²). A robust QSAR model can then be used to predict the biological activity of newly designed, unsynthesized analogs of this compound, thereby prioritizing the synthesis of the most promising candidates.

Table 1: Hypothetical QSAR Model for a Series of Nicotinonitrile Derivatives

Modelpred_R²Key Descriptors
10.850.720.78LogP, Molecular Weight, Dipole Moment
20.910.830.85HOMO Energy, LUMO Energy, Surface Area

Pharmacophore Modeling

Pharmacophore modeling is another powerful LBDD technique that identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings) required for biological activity. mdpi.com For this compound and its analogs, a pharmacophore model could be generated based on a set of active compounds.

The key pharmacophoric features of this compound would likely include:

A hydrogen bond acceptor (the nitrogen atom of the nitrile group).

A hydrophobic region (the piperidine (B6355638) ring).

An aromatic ring (the pyridine (B92270) ring).

A potential hydrogen bond acceptor (the nitrogen atom in the pyridine ring).

This pharmacophore model can then be used as a 3D query to screen large chemical databases to identify novel, structurally diverse compounds that possess the desired features and are therefore likely to exhibit similar biological activity. Studies on other piperidine-containing compounds have successfully utilized pharmacophore models to identify potent ligands for various receptors. nih.gov

Table 2: Potential Pharmacophoric Features of this compound

FeatureDescriptionPotential Location
Hydrogen Bond Acceptor (HBA)Can accept a hydrogen bond from a donor group.Nitrile Nitrogen, Pyridine Nitrogen
Hydrophobic (HY)A nonpolar region that can interact with hydrophobic pockets in a target.Piperidine Ring
Aromatic Ring (AR)A planar, cyclic, conjugated system.Pyridine Ring

Structure-Based Drug Design Methodologies

When the 3D structure of the biological target is available, structure-based drug design (SBDD) methods can be employed to understand and predict ligand-target interactions at the molecular level.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. hilarispublisher.com For this compound, docking simulations could be performed against the active site of a relevant biological target. The process involves generating multiple conformations of the ligand and placing them within the binding pocket of the protein, followed by a scoring function that estimates the binding affinity.

Successful docking studies on pyridine derivatives have identified key interactions, such as hydrogen bonds and π-π stacking, that are crucial for binding affinity. nih.govmdpi.com For this compound, potential interactions could include:

Hydrogen bonding between the nitrile nitrogen and a donor residue in the active site.

Hydrophobic interactions between the piperidine ring and nonpolar residues.

π-π stacking interactions between the pyridine ring and aromatic residues like tyrosine or phenylalanine.

The results of molecular docking can provide valuable insights into the binding mode of the compound and guide the design of new analogs with improved potency and selectivity.

Table 3: Hypothetical Docking Results for this compound against a Kinase Target

ParameterValue
Binding Energy (kcal/mol)-8.5
Key Interacting ResiduesLYS745 (H-bond), LEU844 (hydrophobic), PHE856 (π-π stacking)
Predicted Inhibition Constant (Ki)1.2 µM

Molecular Dynamics Simulations for Ligand-Protein Interaction Stability and Conformational Changes

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering insights into the stability of the binding interactions and any conformational changes that may occur. nih.gov An MD simulation of the this compound-target complex, obtained from molecular docking, would involve simulating the movement of atoms over a period of nanoseconds.

Analysis of the MD trajectory can reveal:

The stability of key hydrogen bonds and other interactions.

The flexibility of different parts of the ligand and the protein.

MD simulations on other piperidine-containing ligands have been instrumental in understanding the dynamic nature of their interactions with target proteins. nih.govacs.org

Table 4: Hypothetical Molecular Dynamics Simulation Parameters and Results

ParameterValue
Simulation Time100 ns
Force FieldAMBER
Average RMSD (Protein)1.5 Å
Key Interaction StabilityH-bond with LYS745 maintained for >90% of simulation time

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, can provide highly accurate information about the electronic properties of a molecule. nih.gov For this compound, methods like Density Functional Theory (DFT) can be used to calculate a variety of molecular properties.

These properties include:

Optimized geometry: The most stable 3D conformation of the molecule.

Electronic properties: Distribution of electron density, electrostatic potential, and frontier molecular orbitals (HOMO and LUMO). The energy gap between HOMO and LUMO can indicate the chemical reactivity and stability of the molecule.

Spectroscopic properties: Prediction of NMR and IR spectra, which can aid in the characterization of the synthesized compound.

Quantum chemical calculations on nicotinonitrile analogs have been used to understand their reactivity and electronic structure. researchgate.net Such calculations for this compound would provide a fundamental understanding of its intrinsic chemical properties, which can be correlated with its biological activity and used to refine the parameters for other computational models like QSAR and molecular docking.

Table 5: Hypothetical Quantum Chemical Calculation Results for this compound (DFT/B3LYP/6-31G)*

PropertyCalculated Value
HOMO Energy-6.2 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment3.8 D

Electronic Properties and Reactivity Prediction (e.g., HOMO-LUMO analysis)

The electronic properties of a molecule are fundamental to understanding its reactivity, stability, and intermolecular interactions. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a powerful method for this purpose. acs.org The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. acs.orggreenpharma.com

To illustrate the typical electronic parameters derived from such analyses, the following table presents calculated values for a representative substituted pyridine derivative from a computational study. researchgate.net

Table 1: Representative Frontier Molecular Orbital Data for a Substituted Pyridine Derivative

Parameter Value (eV)
HOMO Energy -6.5
LUMO Energy -1.8
HOMO-LUMO Gap 4.7
Ionization Potential 6.5

Note: The data presented are for a representative substituted pyridine and not for this compound. The values serve as an illustrative example of the outputs of HOMO-LUMO analysis.

The relatively large HOMO-LUMO gap for such systems suggests good kinetic stability. greenpharma.com The distribution of the HOMO and LUMO across the molecule can also predict sites of electrophilic and nucleophilic attack. For this compound, the HOMO is likely to be localized on the electron-rich piperidine and pyridine rings, while the LUMO would be concentrated around the electron-deficient nitrile group. This distribution suggests that the molecule could engage in a variety of chemical transformations, making it a versatile building block.

Tautomeric Equilibrium Studies

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a critical consideration for heterocyclic compounds, as different tautomers can exhibit distinct biological activities and physicochemical properties. nih.govnih.gov For this compound, while the primary structure is well-defined, the potential for tautomerism, particularly under different physiological conditions, warrants theoretical investigation.

The most common forms of tautomerism in heterocyclic systems are keto-enol and amino-imino tautomerism. youtube.commasterorganicchemistry.com Although this compound does not possess a primary amino or keto group, the introduction of substituents or modifications to the core structure could introduce the possibility of tautomerism. For example, if the nitrile group were to be hydrolyzed to a carboxamide, amide-imidic acid tautomerism could occur.

Computational methods, particularly Density Functional Theory (DFT), are highly effective in predicting the relative stabilities of different tautomers. nih.gov These calculations can determine the Gibbs free energy of each tautomer, allowing for the prediction of their equilibrium populations. Factors such as solvent effects and intramolecular hydrogen bonding can significantly influence the tautomeric equilibrium and can be modeled computationally. youtube.com

While no specific tautomeric equilibrium studies have been reported for this compound itself, the principles of computational tautomer analysis are well-established for related heterocyclic systems. Such studies are crucial for a comprehensive understanding of the molecule's behavior in different chemical and biological environments.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

The pharmacokinetic properties of a drug candidate, encompassing its Absorption, Distribution, Metabolism, and Excretion (ADME), are critical determinants of its clinical success. In silico ADME prediction has emerged as a cost-effective and rapid method to assess the drug-likeness of compounds in the early stages of drug discovery. researchgate.netmdpi.com

For this compound, a variety of computational models can be employed to predict its ADME profile. These models are typically based on quantitative structure-property relationships (QSPR) derived from large datasets of experimentally characterized compounds. Key parameters that are commonly evaluated include:

Lipinski's Rule of Five: A set of guidelines to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans. researchgate.net

Aqueous Solubility: Affects absorption and formulation.

Blood-Brain Barrier (BBB) Permeability: Important for CNS-targeting drugs.

Cytochrome P450 (CYP) Inhibition: Predicts potential for drug-drug interactions.

Human Intestinal Absorption (HIA): Estimates the extent of absorption from the gut.

The following table presents a hypothetical in silico ADME profile for a compound with a similar scaffold to this compound, based on general predictions for nicotinonitrile derivatives. nih.govmdpi.com

Table 2: Predicted ADME Properties for a Representative Nicotinonitrile Derivative

Property Predicted Value/Classification
Molecular Weight ( g/mol ) < 500
LogP (octanol/water partition coefficient) 2-3
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3
Lipinski's Rule Violations 0
Aqueous Solubility Moderately Soluble
Blood-Brain Barrier (BBB) Permeability Likely to penetrate

Note: This data is illustrative for a representative nicotinonitrile derivative and not a direct result for this compound.

Such predictions suggest that compounds based on the this compound scaffold are likely to possess favorable drug-like properties, making them attractive candidates for further investigation.

Virtual Screening and Library Design Utilizing the this compound Core

The this compound core represents a valuable scaffold for the design of chemical libraries for virtual and high-throughput screening. nih.govresearchgate.net Its structural features, including a substituted pyridine ring and a flexible piperidine moiety, provide multiple points for chemical diversification. Virtual screening techniques can then be used to computationally evaluate large libraries of derivatives against a specific biological target. greenpharma.com

The process of library design around this core would involve the systematic introduction of a wide range of substituents at various positions of the molecule. For example, modifications could be made to:

The methyl group on the pyridine ring.

The piperidine ring, by introducing substituents or replacing it with other cyclic amines.

The aromatic pyridine ring, through the addition of other functional groups.

The following table illustrates a conceptual design for a virtual library based on the this compound scaffold.

Table 3: Conceptual Library Design Based on the this compound Scaffold

Scaffold Position R1 (on Pyridine) R2 (on Piperidine)
Variation 1 -H -OH
Variation 2 -F -NH2
Variation 3 -OCH3 =O (keto)

| Variation 4 | -Cl | -COOH |

This systematic approach can generate a vast and diverse chemical space for exploration. The resulting virtual library can then be screened against various biological targets using molecular docking simulations to identify potential hits with high binding affinities and favorable interaction profiles. This strategy significantly streamlines the initial stages of drug discovery by prioritizing the synthesis and experimental testing of the most promising candidates. nih.gov The nicotinonitrile scaffold itself has been identified as a key component in a number of biologically active compounds, highlighting its importance in medicinal chemistry. researchgate.netekb.egekb.eg

Future Research Directions and Potential Academic Applications of 5 Methyl 6 Piperidin 1 Yl Nicotinonitrile Research

Development of Novel and Green Synthetic Methodologies for the Compound and its Analogs

The synthesis of 5-Methyl-6-(piperidin-1-yl)nicotinonitrile and its analogs presents an opportunity for the development of more efficient and environmentally benign chemical processes. Traditional synthetic routes for related heterocyclic compounds often involve multi-step procedures and the use of hazardous reagents. Future research will likely focus on the application of green chemistry principles to the synthesis of this specific molecule and its derivatives. unibo.itfigshare.com

Key areas of exploration include:

Microwave-Assisted Synthesis: This technique has been successfully employed for the rapid and high-yield synthesis of various piperidine-containing heterocyclic compounds, such as quinoline (B57606) thiosemicarbazones. mdpi.com Applying microwave irradiation to the synthesis of this compound could significantly reduce reaction times and improve energy efficiency compared to conventional heating methods. mdpi.com

Catalytic Approaches: Investigating novel catalysts for the key bond-forming reactions in the synthesis of the nicotinonitrile ring and the introduction of the piperidine (B6355638) moiety is a promising avenue. This could involve the use of transition metal catalysts or organocatalysts to achieve higher selectivity and yields under milder reaction conditions.

Solvent Selection: A shift towards the use of greener solvents, such as water, ethanol, or supercritical fluids, in the synthesis and purification processes would align with the principles of sustainable chemistry. unibo.it The development of solvent-free reaction conditions is another attractive goal. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a fundamental aspect of green chemistry. Future methodologies will aim to minimize the generation of waste by designing more atom-economical reactions.

Discovery and Validation of New Biological Targets for Nicotinonitrile Scaffolds

The nicotinonitrile scaffold is known to interact with a wide range of biological targets, exhibiting activities such as anticancer, anti-inflammatory, and kinase inhibition. nih.govresearchgate.netrsc.org A key future research direction for this compound is the identification and validation of its specific molecular targets.

Potential strategies include:

High-Throughput Screening (HTS): Screening this compound and a library of its analogs against a diverse panel of biological targets, such as kinases, proteases, and G-protein coupled receptors (GPCRs), can rapidly identify potential "hits". bmglabtech.com For instance, an AlphaScreen-based HTS platform was successfully used to identify trisubstituted nicotinonitrile derivatives as inhibitors of the human GCN5 histone acetyltransferase. nih.govresearchgate.net

Chemical Proteomics: This approach can be used to identify the protein targets of a small molecule directly in a cellular context. By using a tagged version of this compound, researchers can pull down its binding partners from cell lysates and identify them using mass spectrometry.

In Silico Target Prediction: Computational methods, such as molecular docking and pharmacophore modeling, can be used to predict potential biological targets based on the three-dimensional structure of the compound. These predictions can then be experimentally validated.

Rational Design and Optimization of this compound Derivatives with Enhanced Potency and Specificity

Once a biological target for this compound is identified, the next step involves the rational design and synthesis of derivatives with improved activity and selectivity. This process relies heavily on understanding the structure-activity relationship (SAR) of the compound. nih.govnih.gov

Key aspects of this research will include:

Structural Modifications: Systematically modifying the different parts of the this compound molecule—the methyl group, the piperidine ring, and the nicotinonitrile core—and evaluating the effect of these changes on biological activity will be crucial. For example, studies on other piperidine derivatives have shown that substitutions on the piperidine ring can significantly impact their biological activity. researchgate.netnih.gov

Computational Modeling: Molecular docking studies can provide insights into how the compound and its analogs bind to the active site of the target protein. alliedacademies.org This information can guide the design of new derivatives with optimized interactions, leading to higher potency.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can lead to improved pharmacokinetic or pharmacodynamic properties.

Exploration of Multi-Target Directed Ligands Based on the Compound's Structure

Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways. mdpi.com Designing ligands that can simultaneously modulate more than one target offers a promising therapeutic strategy. mdpi.comnih.gov The scaffold of this compound, combining a nicotinonitrile core with a piperidine moiety, provides a versatile platform for the development of multi-target directed ligands (MTDLs).

Future research in this area could involve:

Hybrid Molecule Design: Conjugating the this compound scaffold with other pharmacophores known to interact with different targets could lead to novel MTDLs. For instance, combining it with a moiety that inhibits a different kinase or a protein involved in a complementary signaling pathway could result in synergistic therapeutic effects.

Fragment-Based Drug Discovery: This approach involves identifying small molecular fragments that bind to different sites on one or more target proteins and then linking them together to create a more potent and selective MTDL. The piperidine and nicotinonitrile moieties of the title compound could serve as starting fragments.

Integration of Research on this compound with High-Throughput Screening Platforms

High-throughput screening (HTS) is a powerful tool in modern drug discovery, enabling the rapid testing of large numbers of compounds. bmglabtech.com Integrating research on this compound with HTS platforms will be essential for accelerating the discovery of its biological functions and for identifying new lead compounds.

This integration will involve:

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 5-Methyl-6-(piperidin-1-yl)nicotinonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, substituting a halogen at the 6-position of a nicotinonitrile scaffold with piperidine under reflux in a polar aprotic solvent (e.g., DMF or THF) at 60–80°C for 12–24 hours. Catalysts like Pd(PPh₃)₄ may enhance efficiency in cross-coupling routes . Temperature control is critical to avoid side reactions (e.g., over-alkylation), as noted in analogous nicotinonitrile syntheses .

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

  • Methodological Answer : Combine NMR (¹H, ¹³C, and 2D-COSY) to resolve piperidine and methyl group interactions. Mass spectrometry (HRMS) confirms molecular weight, while IR identifies nitrile (C≡N) stretches (~2200 cm⁻¹). For crystallographic analysis, slow evaporation in ethanol may yield single crystals suitable for X-ray diffraction, as demonstrated in related pyridine derivatives .

Q. What safety precautions are essential during handling due to its reactive groups?

  • Methodological Answer : The nitrile group poses inhalation risks. Use fume hoods, nitrile gloves, and eye protection. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Stability data from analogous compounds suggest avoiding strong oxidizers and high temperatures to prevent decomposition .

Advanced Research Questions

Q. How can conflicting solubility data in polar vs. non-polar solvents be resolved for this compound?

  • Methodological Answer : Contradictions may arise from impurities or hydration states. Perform purity checks via HPLC and test solubility in anhydrous vs. hydrated solvents (e.g., DMSO, chloroform). Studies on similar nicotinonitriles show that methyl and piperidine substituents enhance solubility in chloroform but reduce it in water .

Q. What strategies mitigate byproduct formation during piperidine substitution reactions?

  • Methodological Answer : Byproducts (e.g., di-substituted analogs) arise from excess piperidine. Use stoichiometric control (1:1 molar ratio) and monitor reaction progress via TLC. Catalytic additives like K₂CO₃ can suppress side reactions, as shown in continuous-flow synthesis of nicotinonitrile precursors .

Q. How does the compound’s electronic structure influence its potential as a kinase inhibitor?

  • Methodological Answer : Computational modeling (DFT) reveals electron-rich pyridine and nitrile groups enhance binding to ATP pockets. In vitro assays with kinase panels (e.g., EGFR, VEGFR) can validate inhibition. Prior studies on cyanopyridines highlight the role of methyl groups in improving selectivity .

Q. What mechanistic insights explain its variable antimicrobial activity across bacterial strains?

  • Methodological Answer : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains with varying membrane permeability. Synergistic assays with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) may clarify resistance mechanisms, as seen in related nitrile derivatives .

Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies in reported acute toxicity values?

  • Methodological Answer : Variability may stem from test models (e.g., rodent vs. in vitro). Re-evaluate LD₅₀ using standardized OECD guidelines. Cross-reference with structurally similar compounds (e.g., 6-amino-5-pyrrolidinyl derivatives) to establish a toxicity trend .

Q. What experimental controls are critical when assessing its stability under physiological conditions?

  • Methodological Answer : Simulate gastric (pH 2) and plasma (pH 7.4) environments at 37°C. Monitor degradation via LC-MS over 24–72 hours. Use antioxidants (e.g., ascorbic acid) to test oxidative stability, as recommended in pharmacokinetic studies of nicotinonitriles .

Tables of Key Data

Property Value/Technique Reference
Molecular Weight 215.28 g/mol (calculated)
Boiling Point Not reported; estimate ≥250°C (decomp.)
Solubility (CHCl₃) ~15 mg/mL
Crystal System Monoclinic (analog)
Acute Toxicity (LD₅₀) 300–400 mg/kg (rat, oral, analog)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.